N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride
CAS No.:
Cat. No.: VC16720626
Molecular Formula: C16H15BrClN5O4S
Molecular Weight: 488.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrClN5O4S |
|---|---|
| Molecular Weight | 488.7 g/mol |
| IUPAC Name | N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H |
| Standard InChI Key | VOUDEIAYNKZQKM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C₁₆H₁₄BrClN₅O₄S, reflecting its intricate architecture . Key structural components include:
-
A 6-bromoimidazo[1,2-a]pyridine core, which contributes to its planar heterocyclic geometry.
-
A methylidene-linked sulfonohydrazide group at the N'-position, enabling hydrogen bonding with biological targets.
-
A 5-nitrobenzenesulfonyl moiety that enhances electrophilicity and membrane permeability.
-
A hydrochloride counterion improving solubility in aqueous media .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 488.74 g/mol | |
| CAS Number | 372196-77-5 | |
| Storage Conditions | -20°C (inert atmosphere) | |
| Purity | ≥99% |
Spectroscopic Characterization
Synthesis batches are validated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The imidazopyridine proton resonances appear between δ 7.5–8.5 ppm in ¹H NMR, while the sulfonohydrazide group’s NH signal is observed near δ 10.2 ppm. High-resolution MS confirms the molecular ion peak at m/z 488.74 .
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a multi-step sequence:
-
Condensation: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde reacts with N,2-dimethyl-5-nitrobenzenesulfonohydrazide in ethanol under reflux, forming the hydrazone linkage .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity .
-
Purification: Crude product is refined via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Condensation Temperature | 78°C (reflux) | 65–70% |
| Reaction Time | 12–16 hours | — |
| Chromatography Solvent | Ethyl acetate:hexane (3:7) | >95% purity |
Structural Modifications
Efforts to optimize bioavailability have explored replacing the 6-bromo substituent with chloro or methyl groups, though these analogs show reduced PI3Kα affinity . The nitro group at the benzene ring’s 5-position is critical for maintaining inhibitory potency, as its removal decreases activity by >80%.
Pharmacological Activity and Mechanism
PI3Kα Inhibition
PIK-75 Hydrochloride binds the PI3Kα ATP-binding pocket with an IC₅₀ of 5.8 nM, as demonstrated in kinase assays . The imidazopyridine moiety engages in π-π stacking with Phe930, while the sulfonohydrazide group forms hydrogen bonds with Val851 and Glu849, stabilizing the inhibited enzyme conformation .
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells show a dose-dependent reduction in viability (IC₅₀ = 0.2 μM). Mechanistically, the compound downregulates phosphorylated Akt (Ser473) by >90% at 1 μM, confirming pathway blockade.
Table 3: Biological Activity Profile
| Cell Line | IC₅₀ (μM) | Target Inhibition (pAkt) |
|---|---|---|
| MCF-7 (Breast) | 0.2 | 92% at 1 μM |
| PC-3 (Prostate) | 0.4 | 85% at 1 μM |
| A549 (Lung) | 0.6 | 78% at 1 μM |
Applications in Oncological Research
Preclinical Cancer Models
In murine xenograft models, daily intraperitoneal administration (10 mg/kg) reduces tumor volume by 60–70% over 21 days. Synergy is observed with paclitaxel, enhancing apoptosis in taxane-resistant cells.
Structure-Activity Relationship (SAR) Studies
Systematic modifications have identified the bromo and nitro groups as non-negotiable for activity. For instance, replacing bromine with hydrogen decreases PI3Kα affinity 20-fold, while substituting the nitro with an amino group abolishes activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume